molecular formula C8H6N2S B1298895 5-(3-Thienyl)pyrimidine CAS No. 58759-02-7

5-(3-Thienyl)pyrimidine

Cat. No. B1298895
CAS RN: 58759-02-7
M. Wt: 162.21 g/mol
InChI Key: SMUZGJKUUBLEFK-UHFFFAOYSA-N
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Description

5-(3-Thienyl)pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thienopyrimidines can be achieved through various methods. For instance, a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized from allylalcohols and 4-iodobenzoate, followed by cyclization and coupling with diethyl-L-glutamate . Another approach involved the use of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, reacting with phenylisothiocyanate to afford different pyridothienopyrimidine derivatives . Additionally, a one-pot cascade reaction was described for the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are valuable as PARP-1 inhibitors .

Molecular Structure Analysis

The molecular structure of thienopyrimidines has been analyzed through various techniques, including crystal structure analysis. For example, novel thieno[2,3-d]pyrimidines were designed and synthesized, and their crystal structures were analyzed to understand the molecular arrangement and hydrogen bonding patterns within the molecules .

Chemical Reactions Analysis

Thienopyrimidines can undergo a range of chemical reactions. For instance, the synthesis of 5-functionalized thieno[2,3-d]pyrimidines was achieved by building up the functionalized molecule starting from substituted thiophene precursors . Moreover, thienopyrimidines have been prepared by intramolecular cyclization of various intermediates derived from chloropyrimidine carbaldehydes and carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines, such as their fluorescence properties, have been studied. New fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure were synthesized, and their solid-state fluorescence properties were investigated . Additionally, the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists were explored, highlighting the importance of specific substituents for receptor binding activity .

Scientific Research Applications

1. Optical Properties and Sensor Applications

5-(3-Thienyl)pyrimidine derivatives exhibit significant optical properties due to their electron-deficient pyrimidine core and donor-type aryl groups linked by a thiophene spacer. Such compounds, specifically 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, show distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups. One derivative, in particular, demonstrated strong fluorosolvatochromic properties and proton sensitivity, indicating potential use as a polarity or proton sensor (Muraoka, Obara, & Ogawa, 2016).

2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Efficient synthesis methods for 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives have been developed, highlighting the biological significance of thienopyrimidine derivatives. These derivatives have shown potential as inhibitors of VEGF receptor-2 kinase, crucial for new blood vessel formation in tumors, and as selective ligands for the 5-HT3 receptor, with applications in treating psychosis, memory impairment, and drug abuse (Song, 2007).

3. Antimicrobial and Anti-inflammatory Agents

New thieno[2,3-d]pyrimidine heterocyclic compounds have shown remarkable activity against fungi, bacteria, and inflammation, making them significant in antimicrobial and anti-inflammatory research (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

4. Antibacterial Activity

2-Amino-6-aryl-4-(2-thienyl)pyrimidines synthesized via microwave-assisted methods demonstrated significant antibacterial activity against gram-positive organisms, surpassing reference drugs like ciprofloxacin and norfloxacin. However, they were less effective against gram-negative bacteria (Chandrasekaran & Nagarajan, 2005).

5. Antitumor Agents and Folate Receptor Substrates

A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and antitumor agents. These compounds inhibited the growth of tumor cells expressing folate receptors but were inactive against cells lacking these receptors. They represent a unique class of antitumor agents with dual inhibitory activity and folate receptor specificity (Deng et al., 2009).

6. Synthesis of Pyrazolo[1,5-a] Pyrimidines

Thienyl pyrazolo[1,5-a] pyrimidines have been synthesized using environmentally friendly solvents and exhibited promising antibacterial activity. This synthesis method highlights the environmental benefits and potential applications in microbial inhibition (Konda et al., 2022).

Future Directions

Pyrimidines, including 5-(3-Thienyl)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

5-thiophen-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUZGJKUUBLEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313744
Record name 5-(3-Thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Thienyl)pyrimidine

CAS RN

58759-02-7
Record name 5-(3-Thienyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58759-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Gronowitz, S Liljefors - 1978 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE SOUFRE HETEROCYCLE AZOTE CYCLE 5 CHAINONS CYCLE 6 CHAINONS PREPARATION BROMATION NITRATION SUBSTITUTION PYRIMIDINE ((…
Number of citations: 20 pascal-francis.inist.fr
DJ Buckland - 1978 - search.proquest.com
The synthesis of a series of 2-chloro-5-(hetero) arylpyrimidines and 5-(hetero) arylpyrimidines has been investigated. The aryl substituted pyrimidines are readily obtainable from [3-(…
Number of citations: 4 search.proquest.com
DW Allen, DJ Buckland, BG Hutley… - Journal of the …, 1977 - pubs.rsc.org
Photolysis of 5-iodo-, 2-chloro-5-iodo-, and 2,4-dichloro-5-iodo-pyrimidine in solutions of heteroarenes (furan, thiophen, pyrrole, and 1-methylpyrrole) or benzene in acetonitrile affords …
Number of citations: 19 pubs.rsc.org
DR Hannah, EC Sherer, RV Davies, RB Titman… - Bioorganic & medicinal …, 2000 - Elsevier
The immunological agent bropirimine 5 is a tetra-substituted pyrimidine with anticancer and interferon-inducing properties. Synthetic routes to novel 5-aryl analogues of bropirimine …
Number of citations: 29 www.sciencedirect.com
J Sandosham, K Undheim - Acta Chemica Scandinavica, 1989 - researchgate.net
Two syntheses of 5-alkylstannyl-2-methylthiopyrimidines from the corresponding 5-bromopyrimidine are described. These are the palladium-catalysed coupling of the bromide with …
Number of citations: 41 www.researchgate.net
AR Martin, Y Yang - Acta Chemica Scandinavica, 1993 - actachemscand.org
The palladium-catalyzed cross-coupling reactions of organoboronic acids with organic electrophiles are summarized. Because this mild, versatile reaction is tolerant of a wide variety of …
Number of citations: 326 actachemscand.org
AR Martin, Y Yang - researchgate.net
The palladium-catalyzed cross-coupling reactions of organoboronic acids with organic electrophiles are summarized. Because this mild, versatile reaction is tolerant of a wide variety of …
Number of citations: 0 www.researchgate.net
S Gronowitz, AB Hörnfeldt… - Chemica …, 1986 - Royal Swedish Academy of …
Number of citations: 0
S Gronowitz, S Liljefors - 1980 - Division of organic chemistry 1 …
Number of citations: 0

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